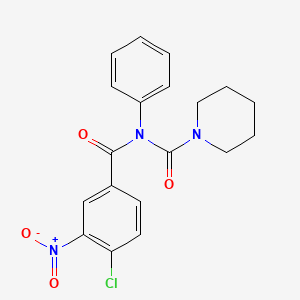

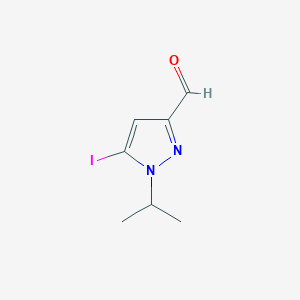

![molecular formula C18H20ClN5S B3017920 1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine CAS No. 872861-83-1](/img/structure/B3017920.png)

1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(3-Chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its biological properties, particularly as inhibitors of cell proliferation and as potential therapeutic agents in various diseases. The pyrazolo[3,4-d]pyrimidine nucleus is an attractive scaffold for the preparation of adenosine receptor antagonists and has been explored for its antiproliferative and proapoptotic activities in cancer cell lines .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the functionalization of the core structure to enhance biological activity and solubility. In one study, the C(5) position was functionalized with a salifiable moiety to improve water solubility at low pH, although solubility at physiological pH remained poor . Another approach involved the synthesis of new derivatives that showed potent antiproliferative effects by interfering with the phosphorylation of Src, a protein associated with cancer cell growth .

Molecular Structure Analysis

Molecular modeling studies have been instrumental in understanding the structure-activity relationships and selectivity profiles of pyrazolo[3,4-d]pyrimidine derivatives. These studies help rationalize how the compounds interact with their targets at the molecular level, which is crucial for the design of more potent and selective inhibitors .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by the substituents attached to the core structure. For instance, the introduction of a piperidinyl ring can lead to the formation of stable, water-soluble salts, which are suitable for intravenous infusion . Additionally, the reaction of pyrazole derivatives with various amines can yield compounds with diverse biological activities, including platelet antiaggregating activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives, such as solubility, are critical for their biological efficacy and potential therapeutic application. The hydrochloride salt of a piperidinyl derivative demonstrated high solubility at physiological pH, which is advantageous for drug formulation . The crystal structures of these compounds, as well as their non-covalent interactions, such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl), contribute to their stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Dopamine D4 Receptor Ligands

A study by Rowley et al. (1997) investigated 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as a ligand for human dopamine D4 receptors. This compound showed nanomolar antagonist activity with significant selectivity over D2 and D3 receptors, indicating its potential as a target for developing treatments related to dopamine-associated disorders (Rowley et al., 1997).

Human A₃ Adenosine Receptor Antagonists

Baraldi et al. (2012) explored water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. Their research led to the development of compounds with good water solubility at physiological pH, showing potential for intravenous infusion as receptor antagonists (Baraldi et al., 2012).

Antiviral and Antitumor Agents

El-Subbagh et al. (2000) synthesized a series of compounds including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines with potential antiviral and antitumor activities. Their findings highlighted the therapeutic possibilities of these compounds in treating viral infections and cancer (El-Subbagh et al., 2000).

Antimicrobial Activity

Antimicrobial activities of derivatives of pyrazolo[3,4-d]pyrimidine were reported by Ghorab et al. (2004), who synthesized compounds with amino acid, imidazole, and sulfonamide moieties. Some of these compounds exhibited antimicrobial activity comparable to standard antibiotics, showcasing their potential in antimicrobial therapy (Ghorab et al., 2004).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5S/c19-14-5-4-6-15(11-14)24-17-16(12-22-24)18(21-13-20-17)25-10-9-23-7-2-1-3-8-23/h4-6,11-13H,1-3,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQMXNNVCZGEER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2-Furoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B3017837.png)

![5-bromo-6-fluoro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B3017842.png)

![3-amino-2-((4-chlorophenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B3017847.png)

![3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid](/img/structure/B3017849.png)

![N-benzyl-1-(2,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3017852.png)

![[1-(Bromomethyl)-3,3-difluorocyclobutyl]benzene](/img/structure/B3017853.png)

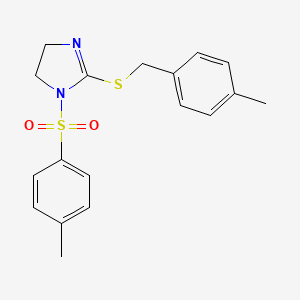

![1-(4-Fluorophenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3017854.png)

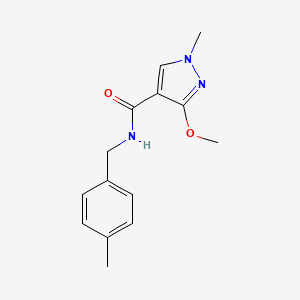

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B3017855.png)

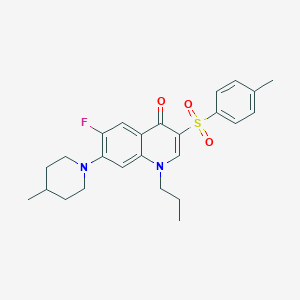

![N-[2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclobutanecarboxamide](/img/structure/B3017860.png)